

Molecular modeling of (S)-Tert-butyl but-3-YN-2-ylcarbamate interactions

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Compound of Interest

Compound Name: (S)-Tert-butyl but-3-YN-2-ylcarbamate

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In-depth Molecular Modeling of **(S)-Tert-butyl but-3-YN-2-ylcarbamate** Interactions: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Abstract: **(S)-Tert-butyl but-3-yn-2-ylcarbamate** is a chiral building block with potential applications in medicinal chemistry and drug discovery. Its structural features, including a terminal alkyne and a carbamate-protected amine, make it a valuable synthon for the introduction of a propargylamine moiety. This technical guide provides a comprehensive overview of the current understanding of the molecular interactions of **(S)-Tert-butyl but-3-yn-2-ylcarbamate**, based on available data for structurally related compounds. Due to a lack of specific experimental data on the target molecule, this paper will focus on predictive modeling and the known interactions of analogous structures to infer potential biological targets and signaling pathway involvement.

Introduction

(S)-Tert-butyl but-3-yn-2-ylcarbamate belongs to a class of compounds utilized in the synthesis of chiral intermediates for pharmaceutical development. The presence of a terminal alkyne group allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the construction of more complex molecular architectures. The tert-butyl carbamate (Boc) protecting group is a common feature in peptide synthesis, ensuring regioselective reactions. While direct studies on the specific molecular

interactions of **(S)-Tert-butyl but-3-yn-2-ylcarbamate** are not extensively documented, its structural similarity to other propargylamines and carbamate-containing compounds provides a basis for predicting its potential biological activity.

Physicochemical Properties and Predicted Bioactivity

To understand the potential interactions of **(S)-Tert-butyl but-3-yn-2-ylcarbamate**, it is essential to consider its physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.

Table 1: Predicted Physicochemical Properties of **(S)-Tert-butyl but-3-YN-2-ylcarbamate**

Property	Predicted Value	Method
Molecular Formula	C9H15NO2	-
Molecular Weight	169.22 g/mol	-
XLogP3	1.5	Computational
Hydrogen Bond Donors	1	Computational
Hydrogen Bond Acceptors	2	Computational
Rotatable Bonds	3	Computational

Note: These values are computationally predicted and have not been experimentally verified.

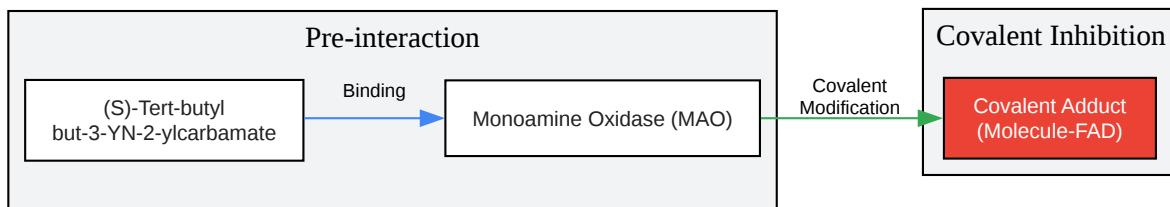
Based on these properties, the molecule is expected to have good oral bioavailability according to Lipinski's rule of five. The presence of a terminal alkyne suggests potential for covalent interactions with certain enzyme classes, such as monoamine oxidases or cytochrome P450 enzymes, which are known to be inhibited by some propargylamine-containing drugs.

Potential Biological Targets and Signaling Pathways

Given the structural motifs present in **(S)-Tert-butyl but-3-yn-2-ylcarbamate**, several potential biological targets can be hypothesized.

Monoamine Oxidase (MAO) Inhibition

Propargylamines are a well-known class of irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. The terminal alkyne can form a covalent adduct with the FAD cofactor of MAO, leading to irreversible inhibition.

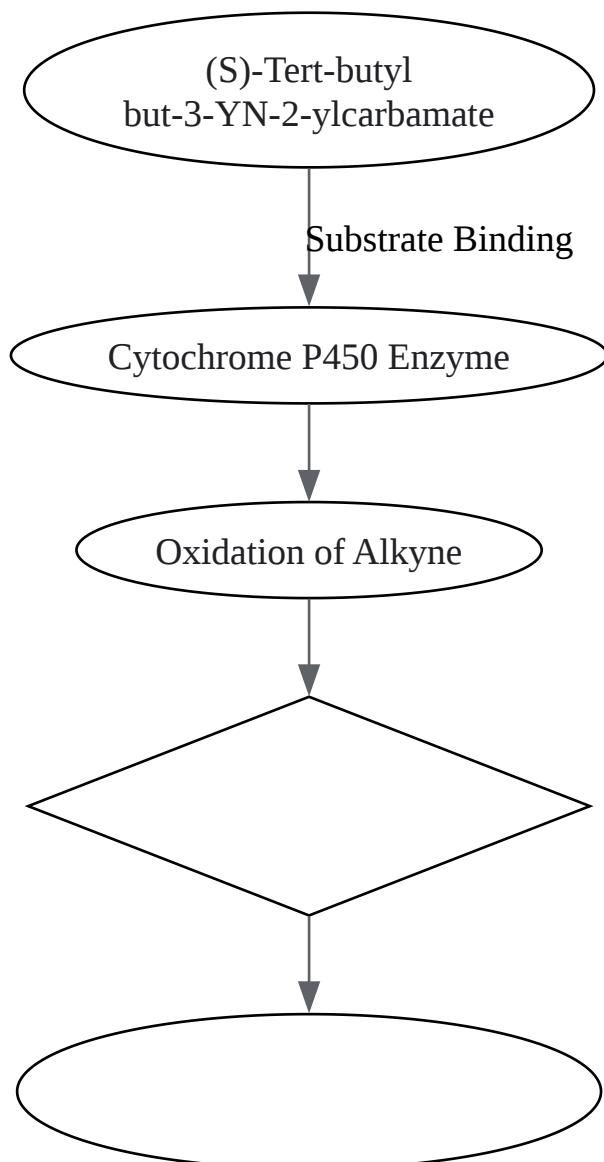


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Caption: Predicted mechanism of MAO inhibition.

Cytochrome P450 (CYP) Enzyme Interactions

The terminal alkyne moiety can also serve as a mechanism-based inactivator of cytochrome P450 enzymes. The oxidation of the alkyne by CYP enzymes can lead to the formation of a reactive ketene intermediate, which can then covalently modify the enzyme's apoprotein or heme prosthetic group.



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Caption: General workflow for target validation.

Conclusion and Future Directions

While direct experimental evidence for the molecular interactions of **(S)-Tert-butyl but-3-yn-2-ylcarbamate** is currently lacking, its chemical structure strongly suggests potential interactions with enzymes such as MAOs and CYPs. The terminal alkyne is a key pharmacophore that can lead to mechanism-based irreversible inhibition. The proposed experimental protocols provide a clear path forward for validating these hypotheses. Future research should focus on performing these *in vitro* assays to determine the specific biological targets and inhibitory

profiles of this compound. Further computational studies, such as molecular docking and molecular dynamics simulations, could also provide valuable insights into the binding modes and interaction energies with potential protein targets, guiding further medicinal chemistry efforts.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com